1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one
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Overview
Description
1-(4-(2-Chlorophenyl)-1H-pyrrol-3-yl)ethanone is an organic compound that features a pyrrole ring substituted with a 2-chlorophenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Chlorophenyl)-1H-pyrrol-3-yl)ethanone typically involves the reaction of 2-chlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol. The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1-(4-(2-Chlorophenyl)-1H-pyrrol-3-yl)ethanone.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Chlorophenyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyrrole derivatives.
Scientific Research Applications
1-(4-(2-Chlorophenyl)-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-(2-Chlorophenyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)ethanone: This compound lacks the pyrrole ring and has different chemical properties and applications.
1-(4-Chlorophenyl)ethanone: Similar to 1-(2-Chlorophenyl)ethanone but with the chlorine atom in a different position.
1-(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)ethanone: A closely related compound with a different substitution pattern on the pyrrole ring.
Uniqueness
1-(4-(2-Chlorophenyl)-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring and a chlorophenyl group makes it a versatile compound for various applications.
Properties
CAS No. |
87388-52-1 |
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Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
1-[4-(2-chlorophenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C12H10ClNO/c1-8(15)10-6-14-7-11(10)9-4-2-3-5-12(9)13/h2-7,14H,1H3 |
InChI Key |
YOCHMGYIEGDQPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC=C1C2=CC=CC=C2Cl |
Origin of Product |
United States |
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